

# Avapritinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avapritinib, marketed under the brand name Ayvakit, is a potent and selective tyrosine kinase inhibitor developed by Blueprint Medicines. It targets specific gain-of-function mutations in the KIT proto-oncogene (KIT) and platelet-derived growth factor receptor alpha (PDGFRA) genes, which are key drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] Avapritinib's mechanism of action involves binding to the ATP-binding pocket of these mutant kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways essential for cell proliferation and survival.[1] This technical guide provides an in-depth overview of the chemical structure of avapritinib and a detailed account of its chemical synthesis, including experimental protocols and quantitative data.

### **Chemical Structure**

**Avapritinib** is a small molecule with the chemical formula C<sub>26</sub>H<sub>27</sub>FN<sub>10</sub>. Its IUPAC name is (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. The molecule has a molecular weight of 498.56 g/mol and features a stereocenter at the carbon atom bearing the amine and the 4-fluorophenyl group, with the active enantiomer being the (S)-isomer.



| Property          | Value                                                                                                                                 |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--|
| Molecular Formula | C <sub>26</sub> H <sub>27</sub> FN <sub>10</sub>                                                                                      |  |
| Molecular Weight  | 498.56 g/mol                                                                                                                          |  |
| IUPAC Name        | (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine |  |
| CAS Number        | 1703793-34-3                                                                                                                          |  |
| SMILES            | CINVALID-LINK (c2cnc(nc2)N3CCN(CC3)c4c5cc(cn5ncn4)- c6cnn(C)c6)N                                                                      |  |
| InChI Key         | DWYRIWUZIJHQKQ-SANMLTNESA-N                                                                                                           |  |

## Mechanism of Action: KIT and PDGFRA Signaling Inhibition

**Avapritinib** is designed to inhibit constitutively active mutant forms of KIT and PDGFRA kinases. In certain cancers, mutations in these receptors lead to uncontrolled cell growth and proliferation. **Avapritinib** blocks the autophosphorylation of these mutant kinases, which in turn inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This disruption of aberrant signaling induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1]



Click to download full resolution via product page



Mechanism of action of avapritinib.

## **Chemical Synthesis of Avapritinib**

The synthesis of **avapritinib** is a multi-step process that involves the construction of two key heterocyclic fragments, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. Several synthetic routes have been reported in the literature and patents. Below is a detailed description of a representative synthetic pathway.

The synthesis can be broadly divided into two main parts: the preparation of the chiral amine intermediate and the synthesis of the pyrrolo[2,1-f][1][3][4]triazine core, followed by their coupling.

## Part 1: Synthesis of the Chiral Amine Intermediate

One synthetic approach to the chiral amine intermediate involves the use of Ellman's auxiliary for stereoselective addition to a ketone precursor.



Click to download full resolution via product page

Synthesis of the chiral amine intermediate.

Experimental Protocol: Synthesis of the Chiral Amine Intermediate

- Preparation of Ester (204): Pyrimidyl chloride (202) is reacted with a suitable piperazine derivative (203) via nucleophilic aromatic substitution to yield the corresponding ester (204).
- Saponification to Acid (205): The ester (204) is saponified using a base such as sodium hydroxide in a mixture of solvents like THF, methanol, and water to afford the carboxylic acid (205).[4][5]



- Formation of Weinreb Amide (206): The carboxylic acid (205) is activated and reacted with N,O-dimethylhydroxylamine to form the Weinreb amide (206).[4][5]
- Grignard Reaction to Ketone (208): The Weinreb amide (206) is treated with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to produce the ketone (208).[4][5]
- Chiral Induction (211): The ketone (208) is reacted with (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) to form a sulfinyl imine, which then undergoes a diastereoselective addition of methylmagnesium chloride. This reaction yields a mixture of diastereomeric sulfinamides, from which the desired diastereomer (211) is isolated by crystallization.[4]
- Deprotection to Amine (212): The sulfinamide (211) is treated with a strong acid, such as hydrochloric acid in dioxane or ethanol, to remove the sulfinyl group and any other protecting groups, yielding the enantiopure amine hydrochloride salt (212).[4]

| Step                            | Product                     | Yield    | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
|---------------------------------|-----------------------------|----------|-------------------------------------------------------|
| 5                               | Sulfinamide Adduct<br>(211) | Moderate | 94% de                                                |
| Chiral Resolution (alternative) | Diastereomeric salt         | 94.6%    | 98.6% ee                                              |

Note: An alternative to diastereoselective synthesis is the resolution of a racemic amine intermediate using a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA), as described in some patents.[6]

## Part 2: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazine Core and Final Coupling

The second key intermediate is a substituted pyrrolo[2,1-f][1][3][4]triazine.

Experimental Protocol: Synthesis of 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3] [4]triazine (X)



- Bromination and Cyclization: A suitable pyrrole precursor is brominated and then cyclized with an appropriate hydrazine derivative to form a 6-bromopyrrolo[2,1-f][1][3][4]triazin-4-one intermediate.[5]
- Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with a 1-methylpyrazole boronate ester in the presence of a palladium catalyst and a base to introduce the methylpyrazole moiety.[4][5]
- Chlorination: The resulting triazinone is chlorinated using a reagent like phosphorus oxychloride (POCl<sub>3</sub>) to yield the activated chloro-intermediate (X).[4][5]

#### Final Coupling to form Avapritinib

- Nucleophilic Aromatic Substitution: The enantiopure amine hydrochloride salt (212) is neutralized and then reacted with the chloro-pyrrolo-triazine intermediate (X) in a solvent such as dichloromethane or dioxane, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
- Purification: The crude product is purified by methods such as column chromatography or recrystallization to afford avapritinib in high purity.

#### Detailed Protocol for the Final Coupling Step

- To a solution of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (180 mg, 0.770 mmol) and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride (265 mg, 0.821 mmol) in 1,4-dioxane (4 mL) is added DIPEA (0.40 mL, 2.290 mmol).
- The reaction mixture is stirred at room temperature for 18 hours.
- Upon completion, the reaction is worked up by adding saturated ammonium chloride solution and extracting the product into dichloromethane.
- The combined organic layers are dried, filtered, and concentrated.
- The residue is purified by MPLC (25-100% EtOAc-DCM) to yield the coupled product.



Note: This specific protocol from a patent example leads to a ketone precursor of **avapritinib**, which is then further processed as described in Part 1 (steps 5 and 6) to yield **avapritinib**.

## Conclusion

**Avapritinib** represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with specific KIT and PDGFRA mutations. Its chemical synthesis is a complex but well-defined process, achievable through various reported routes that allow for the stereoselective construction of the final molecule. The detailed understanding of its structure, mechanism of action, and synthesis is crucial for ongoing research, development of next-generation inhibitors, and the manufacturing of this life-saving medication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Avapritinib? [synapse.patsnap.com]
- 2. What is Avapritinib used for? [synapse.patsnap.com]
- 3. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. Synthesis of Avapritinib\_Chemicalbook [chemicalbook.com]
- 5. Portico [access.portico.org]
- 6. CN110938077A Method for synthesizing Avapritinib Google Patents [patents.google.com]
- To cite this document: BenchChem. [Avapritinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605698#avapritinib-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com